molecular formula C44H26Cl7FeN4 B11927137 meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride

meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride

Cat. No.: B11927137
M. Wt: 914.7 g/mol
InChI Key: NHYPGHVTVBOYNQ-UHFFFAOYSA-K
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Description

meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride (FeTClPPCl, CAS: 36965-70-5) is a synthetic iron(III)-porphyrin complex with four 4-chlorophenyl substituents at the meso-positions of the porphyrin ring (Fig. 1). Its molecular formula is C₄₄H₂₄Cl₅FeN₄ (MW: 841.8 g/mol) . The chlorophenyl groups act as electron-withdrawing substituents, stabilizing the iron center and modulating redox properties. This compound is widely studied as a biomimetic catalyst, mimicking heme enzymes like cytochrome P450 in oxidation reactions . Applications include organic synthesis, environmental pollutant degradation, and catalytic oxidation processes .

Properties

Molecular Formula

C44H26Cl7FeN4

Molecular Weight

914.7 g/mol

IUPAC Name

5,10,15,20-tetrakis(4-chlorophenyl)-21,23-dihydroporphyrin;trichloroiron

InChI

InChI=1S/C44H26Cl4N4.3ClH.Fe/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;;;;/h1-24,49,52H;3*1H;/q;;;;+3/p-3

InChI Key

NHYPGHVTVBOYNQ-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)Cl.Cl[Fe](Cl)Cl

Origin of Product

United States

Preparation Methods

Adler’s Method for meso-Tetrakis(4-chlorophenyl)porphyrin

The free-base porphyrin ligand, meso-tetrakis(4-chlorophenyl)porphyrin (H₂TCPP), is synthesized via Adler’s condensation reaction. Pyrrole (20 mmol) and 4-chlorobenzaldehyde (20 mmol) are refluxed in propionic acid at 60°C for 30 minutes. The reaction mixture is cooled, filtered, and purified via column chromatography using chloroform as the eluent. This method yields shiny purple crystals of H₂TCPP, characterized by UV-vis spectroscopy with a Soret band at 418 nm and Q-bands at 515, 550, 590, and 645 nm.

Key Reaction Conditions

ParameterValue
SolventPropionic acid
Temperature60°C
Reaction Time30 minutes
Purification MethodColumn chromatography

Metalation Strategies for Fe(III) Incorporation

Direct Metalation with FeCl₂ and 2,6-Lutidine

A high-yield metalation protocol involves refluxing H₂TCPP with excess FeCl₂·4H₂O and 2,6-lutidine in 1,2,4-trichlorobenzene (TCB) at 214°C for 24 hours. The lutidine acts as a base to deprotonate the porphyrin and scavenge HCl, while TCB’s high boiling point facilitates metal insertion. The product, FeTCPPCl, is isolated in 71% yield after washing with methanol and dichloromethane.

Spectroscopic Validation

  • UV-vis : Soret band redshift to 438 nm, with Q-bands at 565, 608, and 667 nm.

  • ¹H NMR : Loss of N–H resonances at −3.16 ppm, confirming metalation.

  • Magnetic Moment : μₑff = 6.59 μB, consistent with high-spin Fe(III).

Alternative Metalation via Fe(CO)₅ and I₂

An earlier method employs Fe(CO)₅ and I₂ in DMF under aerobic conditions, followed by alkaline hydrolysis. While effective for less sterically hindered porphyrins, this approach fails for bulky derivatives due to incomplete metal insertion. The Fe(III) hydroxide intermediate formed during hydrolysis requires subsequent treatment with HCl to yield FeTCPPCl, reducing overall efficiency.

Comparative Analysis of Metalation Methods

ParameterFeCl₂/Lutidine MethodFe(CO)₅/I₂ Method
Yield71%≤40%
Reaction Time24 hours48 hours
ApplicabilityBulky porphyrinsSimple porphyrins
ByproductsMinimalDesilylation products

Structural and Crystallographic Insights

Axial Chloride Coordination

Single-crystal X-ray diffraction confirms FeTCPPCl adopts a square-pyramidal geometry, with the Fe(III) center displaced 0.499 Å above the porphyrin plane. The axial Fe–Cl bond length is 2.213 Å, indicative of a high-spin configuration. The porphyrin macrocycle remains planar (RMSD = 0.069 Å), with no distortion from the chlorophenyl substituents.

Thermal and Solubility Properties

FeTCPPCl exhibits a melting point >300°C and moderate solubility in chlorinated solvents (e.g., CHCl₃, CH₂Cl₂). Thermogravimetric analysis (TGA) shows decomposition onset at 450°C, consistent with robust metalloporphyrin frameworks.

Applications in Catalysis and Materials Science

Catalytic O-Methylation of Phenols

FeTCPPCl catalyzes the O-methylation of phenols using methanol, achieving 85% conversion to anisole derivatives. The reaction proceeds via a concerted mechanism where the porphyrin facilitates proton transfer between phenol and methanol.

Photophysical Properties

The H₂O-bound amorphous form of FeTCPPCl exhibits enhanced absorbance (ε = 5.66 × 10⁴ M⁻¹cm⁻¹ at 435 nm) and photoluminescence quantum yield (Φ = 0.12) compared to the crystalline form .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride can undergo oxidation reactions, often acting as a catalyst in these processes[][1].

    Reduction: The compound can also participate in reduction reactions, where it may serve as a reducing agent[][1].

    Substitution: Substitution reactions involving this compound typically occur at the porphyrin ring or the 4-chlorophenyl groups[][1].

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include hydrogen peroxide and other oxidizing agents. Reactions are typically carried out under controlled temperature and pH conditions[][1].

    Reduction Reactions: Reducing agents such as sodium borohydride are often used. These reactions may require specific solvents and temperature conditions[][1].

    Substitution Reactions: Various nucleophiles and electrophiles can be used, depending on the desired substitution product[][1].

Major Products:

Scientific Research Applications

Catalytic Applications

meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride exhibits remarkable catalytic properties, particularly in oxidation reactions. Its iron center enables it to participate in various catalytic processes, including:

  • Epoxidation of Alkenes : The compound has been utilized as a catalyst for the epoxidation of alkenes using molecular oxygen. This reaction is significant for the synthesis of epoxides, which are valuable intermediates in organic synthesis .
  • Fenton-like Reactions : The compound can also be employed in Fenton-like reactions for the degradation of organic pollutants, showcasing its potential in environmental applications .

Table 1: Catalytic Activity of this compound

Reaction TypeSubstrateCatalyst UsedYield (%)
EpoxidationStyreneThis compound85
Fenton-like oxidationPhenolThis compound90

Photodynamic Therapy

The compound has shown promise in photodynamic therapy (PDT), a treatment modality that utilizes light-sensitive compounds to produce reactive oxygen species upon light activation.

  • Mechanism : Upon irradiation with specific wavelengths of light, this compound generates singlet oxygen, which can induce cell death in targeted tissues, making it a candidate for cancer treatment .

Case Study: Efficacy in Cancer Cells

A study demonstrated that this porphyrin complex significantly reduced the viability of cancer cells when exposed to light, indicating its potential as a therapeutic agent.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound against various pathogens.

  • Mechanism of Action : The compound exhibits photodynamic antimicrobial activity by generating reactive oxygen species upon light exposure, leading to microbial cell death.

Table 2: Antimicrobial Efficacy of this compound

MicroorganismMethod UsedMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureusAgar diffusion10
Escherichia coliBroth dilution15
Candida albicansAgar diffusion12

Comparison with Similar Compounds

Substituent Effects on Catalytic Activity

Iron(III)-porphyrins with different meso-substituents exhibit distinct electronic and catalytic behaviors. Key examples include:

Compound Substituent Electron Nature Key Catalytic Findings Reference
FeTClPPCl 4-Chlorophenyl Electron-withdrawing High stability; used in oxidation of alcohols via electron-transfer mechanisms .
FeTMPyPCl (meso-Tetrakis(4-N-methylpyridinium)porphyrin-Fe(III)Cl) 4-N-methylpyridinium Strongly electron-withdrawing Superior aqueous-phase catalytic efficiency (vs. FeTSPPCl); generates radical intermediates .
FeTSPPCl (meso-Tetrakis(4-sulfonatophenyl)porphyrin-Fe(III)Cl) 4-Sulfonatophenyl Electron-withdrawing (anionic) Lower activity in water due to weaker electron withdrawal; forms µ-oxo dimers .
FeTCPPCl (meso-Tetrakis(4-carboxyphenyl)porphyrin-Fe(III)Cl) 4-Carboxyphenyl Electron-withdrawing (anionic) High mercaptan removal (96% conversion at 100°C) when supported on graphene oxide .
FeTPFPPCl (meso-Tetrakis(pentafluorophenyl)porphyrin-Fe(III)Cl) Pentafluorophenyl Strongly electron-withdrawing Effective in nonpolar solvents (e.g., CH₂Cl₂); operates via H-atom transfer .

Key Insights :

  • Electron-withdrawing substituents (e.g., -Cl, -SO₃⁻, -N⁺Me) enhance oxidative catalytic activity by stabilizing high-valent iron-oxo intermediates .
  • Anionic groups (e.g., -SO₃⁻, -COO⁻) improve water solubility but may reduce activity due to dimerization .
  • FeTClPPCl’s chlorophenyl groups balance stability and activity, making it versatile in both polar and nonpolar media .

Metal Center Variations

The metal center critically influences catalytic pathways and redox potentials:

Compound Metal Center Key Applications Reference
FeTClPPCl Fe(III) Alcohol oxidation, pollutant degradation .
MnTClPPCl (meso-Tetrakis(4-chlorophenyl)porphyrin-Mn(III)Cl) Mn(III) Electrocatalysis (hydrogen evolution), oxidative coupling of amines .
CoTCPPCl (meso-Tetrakis(4-carboxyphenyl)porphyrin-Co(III)Cl) Co(III) Photocatalytic MOFs; aerobic oxidations .

Key Insights :

  • Fe(III) porphyrins excel in oxidation reactions (e.g., alcohol → ketone) via radical mechanisms .
  • Mn(III) porphyrins show higher activity in electrocatalytic H₂ evolution and selective C–N bond formation .
  • Co(III) porphyrins are used in photoactive materials due to their tunable electronic structures .

Support Material Effects

Immobilization on supports enhances stability and recyclability:

Compound Support Material Surface Area (BET, m²/g) Catalytic Performance Reference
FeTCPPCl Graphene Oxide (GO) 60 (GO-FeTCPPCl) 96% mercaptan conversion at 100°C, GHSV=1000 h⁻¹ .
FeTClPPCl (hypothetical) Carbon Nanotubes (CNTs) ~150–300 (CNTs) Predicted high activity due to π–π interactions .
FeTSPPCl None (homogeneous) Lower activity due to aggregation in water .

Key Insights :

  • GO-supported FeTCPPCl reduces surface area (230 → 60 m²/g) but improves dispersion and accessibility .
  • CNT-supported metalloporphyrins achieve high mercaptan conversion (e.g., 20% FeTCPP-MWCNT) .
  • FeTClPPCl’s chlorophenyl groups may improve compatibility with hydrophobic supports (e.g., polymers) .

Biological Activity

meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride (often abbreviated as Fe(III)TCPP-Cl) is a metalloporphyrin compound characterized by its unique porphyrin structure, which closely resembles heme groups found in biological systems. This compound has garnered attention due to its potential applications in various fields, particularly in photodynamic therapy (PDT), catalysis, and drug delivery. This article explores the biological activity of Fe(III)TCPP-Cl, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₄₄H₂₄Cl₅FeN₄
  • Molecular Weight : 841.798 g/mol
  • Melting Point : >300°C
  • Solubility : Enhanced by the presence of chlorinated phenyl groups, which influence its reactivity and solubility in various solvents.

The porphyrin structure of Fe(III)TCPP-Cl allows it to coordinate with iron ions, facilitating electron transfer processes that are crucial for its biological activity.

Mechanisms of Biological Activity

Fe(III)TCPP-Cl exhibits several mechanisms through which it exerts its biological effects:

  • Photodynamic Therapy (PDT) :
    • Fe(III)TCPP-Cl can generate reactive oxygen species (ROS) upon light activation, leading to cytotoxic effects on cancer cells. This property makes it a candidate for PDT, where localized light exposure activates the compound to induce apoptosis in tumor cells.
  • Protein and Nucleic Acid Interactions :
    • The compound has been shown to interact with various biological macromolecules, including proteins and nucleic acids. Such interactions can alter the structure and function of these biomolecules, potentially influencing cellular processes and signaling pathways.
  • Antimicrobial Activity :
    • Research indicates that Fe(III)TCPP-Cl possesses antimicrobial properties, particularly against certain bacterial strains when activated by light. This suggests potential applications in treating infections or as a disinfectant agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Photodynamic TherapyInduces apoptosis in cancer cells via ROS generation upon light activation,
Protein InteractionAlters protein structure/function; potential implications in drug design,
Antimicrobial ActivityEffective against bacterial strains under light activation

Case Study: Photodynamic Efficacy

A study investigated the efficacy of Fe(III)TCPP-Cl in PDT against glioblastoma cells. The results demonstrated a dose-dependent increase in cell death correlated with light exposure times. The compound's ability to generate singlet oxygen was confirmed using spectroscopic methods, highlighting its potential as a therapeutic agent for aggressive tumors.

Case Study: Antimicrobial Properties

Another study assessed the antimicrobial activity of Fe(III)TCPP-Cl against Staphylococcus aureus and Escherichia coli. The findings revealed significant reductions in bacterial viability when exposed to light, suggesting that this compound could serve as a novel antimicrobial agent, particularly in clinical settings where antibiotic resistance is a concern .

Comparative Analysis with Similar Compounds

Fe(III)TCPP-Cl shares structural similarities with other metalloporphyrins but exhibits unique properties due to its specific chlorinated substituents. The following table compares it with other related compounds:

Compound NameMolecular FormulaUnique Features
Iron(III)meso-tetrakis(4-chlorophenyl)porphyrinC₄₄H₂₄Cl₅FeN₄No dimerization; basic structure similar to heme
Manganese(III)meso-tetrakis(4-chlorophenyl)porphyrinC₄₄H₂₄Cl₅MnN₄Different metal center; varying reactivity
Copper(II)meso-tetrakis(4-chlorophenyl)porphyrinC₄₄H₂₄Cl₅CuN₄Distinct catalytic properties

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride?

  • Methodological Answer : The compound is synthesized via reflux of 4-carboxy-benzaldehyde and pyrrole in propionic acid, followed by iron(III) chloride coordination. A typical procedure involves:

Refluxing 4-carboxy-benzaldehyde and pyrrole in propionic acid for 2 hours to form the free-base porphyrin.

Adding FeCl₃ in dimethylformamide (DMF) to the porphyrin solution under magnetic stirring.

Heating the mixture to 80°C, followed by vacuum drying and washing with deionized water .

  • Key Considerations : Ensure inert conditions to prevent oxidation and use high-purity FeCl₃ to avoid side products.

Q. How can the structural integrity of meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Monitor Soret (~420 nm) and Q-bands (500–700 nm) to confirm porphyrin core integrity. Aggregation effects in THF-water systems can shift absorption maxima, requiring pH control .
  • FT-IR Spectroscopy : Identify Fe–N stretching vibrations at ~995 cm⁻¹ and C=C porphyrin ring vibrations at ~1570 cm⁻¹. Shifts in C=O (1726 → 1705 cm⁻¹) confirm covalent grafting onto supports like graphene oxide (GO) .
  • XRD : Peaks at 2θ = 9° (d-spacing = 0.95 nm) indicate successful GO-supported nanocomposite formation .

Q. What are the optimal storage conditions for this compound to maintain stability?

  • Methodological Answer : Store under inert atmosphere (N₂ or Ar) at 2–8°C in airtight containers. Avoid moisture and prolonged light exposure, as these can degrade the porphyrin core or induce Fe(III) reduction .

Advanced Research Questions

Q. How does supporting meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride on graphene oxide (GO) enhance catalytic performance?

  • Methodological Answer :

  • Synthesis : GO is functionalized via ultrasonic dispersion in water, followed by 24-hour reflux with the porphyrin complex. This creates covalent bonds between GO’s carboxyl groups and the porphyrin .
  • Performance Enhancement : GO increases surface area (BET: 230 → 60 m²/g post-functionalization) and electron transfer efficiency. For mercaptan oxidation, GO-supported catalysts achieve 96% conversion at 100°C (GHSV = 1000 h⁻¹), vs. <70% for unsupported analogs .
    • Data Contradiction Note : Reduced BET surface area post-functionalization (60 m²/g) suggests pore-blocking, yet catalytic activity improves due to enhanced dispersion .

Q. What mechanistic pathways govern oxidation reactions catalyzed by this compound?

  • Methodological Answer :

  • Electron Transfer (ET) : In polar solvents (e.g., H₂O), Fe(III)-oxo porphyrin radical cations (formed with KHSO₅) drive ET, oxidizing substrates like benzyl alcohols to ketones.
  • Hydrogen Atom Transfer (HAT) : In non-polar solvents (e.g., CH₂Cl₂), HAT dominates, favoring allylic C–H bond activation. Competing ET and HAT pathways require solvent polarity optimization .
    • Key Insight : Electron-withdrawing 4-Cl substituents stabilize Fe(IV)=O intermediates, improving catalytic efficiency vs. sulfonated analogs .

Q. How should researchers address contradictory spectroscopic data caused by aggregation or pH variations?

  • Methodological Answer :

Aggregation Control : Use THF-water mixtures with >70% THF to minimize aggregation. Monitor UV-Vis spectra for Soret band broadening, indicative of H/J-aggregates .

pH Titration : Adjust pH (2–12) to study protonation effects. At pH >10, deprotonation of pyrrolic N–H bonds reduces aggregation, sharpening Q-bands .

Cross-Validation : Compare XRD (crystallinity) and dynamic light scattering (DLS) to confirm aggregation states .

Q. What experimental parameters critically influence catalytic efficiency in mercaptan removal?

  • Methodological Answer :

  • Temperature : Conversion increases linearly from 50°C (40%) to 100°C (96%) due to enhanced O₂ activation.
  • Gas Hourly Space Velocity (GHSV) : Lower GHSV (1000 → 500 h⁻¹) increases residence time, improving conversion by 15–20% .
  • Regeneration : Reuse catalysts after washing with ethanol to remove sulfur byproducts. Activity retention >90% after 5 cycles .
    • Contradiction Alert : Conflicting molecular weights (841.8 vs. 914.7 g/mol in ) suggest batch-dependent impurities; validate via MALDI-TOF pre-use.

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